2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3OS5 and its molecular weight is 465.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,7,8-tetramethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is 465.01316811 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Complexation with Transition Metals
The chemical compound 4,4,7,8-tetramethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, due to its heterocyclic thione nature, shows potential for forming complexes with transition metals. Research indicates heterocyclic thiones, including thiadiazole derivatives, can act as ambidentate ligands, donating sulfur towards organomercury(II) and aurophosphine(I) cations. These compounds can form mononuclear complexes with coordination numbers ranging from two to eight, depending on the ligand's substitution pattern and the metal involved (Raper, 1996).
Synthesis of Heterocyclic Derivatives
The synthesis of new heterocyclic derivatives based on the quinoline nucleus has been explored, showcasing the versatility of quinoline and thiadiazole moieties in creating novel compounds with potential biological activities. Reactions involving quinoline-2-thiol have led to the formation of triazoloquinoline and pyrazoloquinoline derivatives, highlighting the chemical compound's utility in synthesizing diverse heterocyclic systems (Sharba et al., 2016).
Antimicrobial and DNA Binding Activities
Research has also been conducted on compounds related to 4,4,7,8-tetramethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, focusing on their DNA binding capabilities and antimicrobial properties. Studies on novel derivatives have shown significant DNA binding activity, suggesting potential applications in targeting bacterial and fungal pathogens. The findings emphasize the compound's relevance in developing new therapeutics with both antimicrobial and DNA-binding capabilities (Lamani et al., 2009).
Coordination Architectures with Copper(I) and Silver(I)
The compound's derivatives have been utilized in forming novel coordination architectures with copper(I) and silver(I), demonstrating the potential for creating discrete polynuclear metal complexes. These studies reveal the intricate structures that can be achieved through ligand modifications and variations of counter anions, contributing to the field of coordination chemistry and materials science (Song et al., 2003).
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS5/c1-9-6-12-13(7-10(9)2)22(14(23)8-25-18-21-20-11(3)26-18)19(4,5)16-15(12)17(24)28-27-16/h6-7H,8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVJQVVWXZGLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=C(S4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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